Divergent Biological Targets: 3-(1-Ethyl-piperidin-4-yl)-propionic Acid vs. 1-Piperidinepropionic Acid (1-PPA)
A direct comparison of documented biological activities reveals a critical differentiation: 1-Piperidinepropionic Acid (1-PPA) is a characterized allosteric inhibitor of Protease-Activated Receptor 2 (PAR2) with a reported reference inhibitor IC50 of ~2.3 µM (for AZ8838) in related assays [1]. In stark contrast, the target compound, 3-(1-Ethyl-piperidin-4-yl)-propionic acid hydrochloride, is reported to be utilized in creating novel compounds with enhanced binding affinity to serotonin receptors, a completely different target class . This indicates that despite being in the same broad chemical class, their primary pharmacodynamic pathways are non-overlapping.
| Evidence Dimension | Primary Reported Biological Target / Activity |
|---|---|
| Target Compound Data | Reported use as an intermediate for compounds targeting serotonin receptors; specific Ki/IC50 not available |
| Comparator Or Baseline | 1-Piperidinepropionic Acid (1-PPA) is a validated PAR2 allosteric antagonist |
| Quantified Difference | Target mechanism differs (GPCR modulation vs. potential serotonergic modulation) |
| Conditions | N/A - inference based on distinct reported applications in literature and vendor documentation |
Why This Matters
Procuring the correct analog is critical for target-based screens; using 1-PPA in a serotonin receptor assay or vice-versa will yield negative or misleading results.
- [1] Chinellato M, et al. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. Pharmaceuticals (Basel). 2023; 16(10):1486. View Source
